N'-(2-phenoxyacetyl)spiro[2.3]hexane-1-carbohydrazide
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Description
“N’-(2-phenoxyacetyl)spiro[2.3]hexane-1-carbohydrazide” is a complex organic compound. It contains a spiro[2.3]hexane core, which is a type of spirocyclic compound characterized by two rings sharing a single atom . The compound also contains a carbohydrazide group, which is a derivative of carboxylic acid where the hydroxyl group has been replaced by a hydrazide group .
Molecular Structure Analysis
The molecule contains a total of 40 bonds, including 22 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 three-membered ring, 1 four-membered ring, 1 six-membered ring, 1 N hydrazine, and 1 aromatic ether .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The presence of the carbohydrazide group could make it reactive towards electrophiles, while the aromatic ring could undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. While specific properties for this compound are not available, similar compounds exhibit properties like rigidity due to the spirocyclic structure .Mechanism of Action
Future Directions
Properties
IUPAC Name |
N'-(2-phenoxyacetyl)spiro[2.3]hexane-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c18-13(10-20-11-5-2-1-3-6-11)16-17-14(19)12-9-15(12)7-4-8-15/h1-3,5-6,12H,4,7-10H2,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDYUDUFGNWOLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC2C(=O)NNC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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